Purity and Characterization Specification vs. Piperidine Analog
When sourced from specialty chemical suppliers, 1-[(3,5-dimethylphenoxy)acetyl]azepane is typically offered at a minimum purity of 95% (HPLC), a specification matched by its direct piperidine analog 1-[(3,5-dimethylphenoxy)acetyl]piperidine, which is also supplied at ≥95% purity . Critically, the azepane compound carries a molecular weight of 261.36 g/mol (C16H23NO2) vs. 247.33 g/mol for the piperidine analog (C15H21NO2), translating to a 14.03 g/mol mass difference driven by the additional methylene unit in the seven-membered ring . For procurement, this means that per 100 mg ordered, the azepane compound delivers approximately 5.7% fewer moles of active scaffold than the piperidine analog at equivalent purity, a factor that must be accounted for in stoichiometric reaction planning.
| Evidence Dimension | Molecular weight and purity specification |
|---|---|
| Target Compound Data | 261.36 g/mol; ≥95% purity (HPLC); C16H23NO2 |
| Comparator Or Baseline | 1-[(3,5-dimethylphenoxy)acetyl]piperidine: 247.33 g/mol; ≥95% purity (HPLC); C15H21NO2 |
| Quantified Difference | MW difference: +14.03 g/mol (5.7% higher); equimolar mass scaling factor: 1.057 |
| Conditions | Vendor technical specification; calculated from molecular formula |
Why This Matters
Procurement officers must apply a mass scaling factor when comparing price-per-gram quotes between azepane and piperidine analogs to avoid inadvertently ordering fewer moles of reactive scaffold.
